molecular formula C19H17N3O2S B11277779 N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide

N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B11277779
M. Wt: 351.4 g/mol
InChI Key: YPFJGEPMYIOHNP-UHFFFAOYSA-N
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Description

N-(4-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE typically involves the reaction of 4-methylphenyl isocyanate with 2-aminothiazole in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion . The product is then purified using recrystallization techniques.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.

    Medicine: Investigated for its anticancer activity, particularly against breast cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets within cells. The compound can inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity. In cancer cells, it can interfere with cell division and induce apoptosis through the inhibition of key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is unique due to its specific structural features, which confer distinct biological activities. Its combination of a thiazole ring with a benzamide moiety allows it to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-[2-(4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C19H17N3O2S/c1-13-7-9-15(10-8-13)20-17(23)11-16-12-25-19(21-16)22-18(24)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,23)(H,21,22,24)

InChI Key

YPFJGEPMYIOHNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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